2-amino-4-isopropylphthalazin-1(2H)-one
Description
2-Amino-4-isopropylphthalazin-1(2H)-one is a phthalazinone derivative characterized by a bicyclic aromatic core (phthalazinone) substituted with an amino (-NH₂) group at position 2 and an isopropyl (-CH(CH₃)₂) group at position 2. The amino group enhances solubility in polar solvents and enables hydrogen bonding, while the bulky isopropyl substituent may influence steric interactions and crystallinity.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10-8-5-3-4-6-9(8)11(15)14(12)13-10/h3-7H,12H2,1-2H3 |
InChI Key |
UZBMQBLVEZZCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=CC=CC=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Phthalazinone Derivatives
Structural and Crystallographic Properties
Phthalazinone derivatives exhibit diverse crystallographic behaviors depending on substituents. Key comparisons include:
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
- Substituents : 4-Methylphenyl at position 4, propargyl (-C≡CH₂) at position 2.
- Crystal Structure: Dihedral angle between phthalazinone and methylphenyl rings: 53.93°, indicating moderate conjugation disruption. Packing via C-H⋯O hydrogen bonds (along [101] direction) and π-π interactions (interplanar distance: 3.6990 Å).
- Implications : The propargyl group introduces linear geometry, while methylphenyl enhances hydrophobicity.
2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one
- Substituents: Methyl (-CH₃) at position 4, aminoethyl (-CH₂CH₂NH₂) at position 2.
- Properties: Molecular weight: 203.24 g/mol.
Target Compound: 2-Amino-4-isopropylphthalazin-1(2H)-one
- Hypothesized Properties: The isopropyl group’s bulkiness may increase steric hindrance, reducing crystal packing efficiency compared to methyl or propargyl substituents. Amino group at position 2 likely promotes stronger hydrogen bonding than aminoethyl or propargyl groups.
Physicochemical and Functional Comparisons
Functional Implications
- Amino Group: Enhances reactivity in nucleophilic substitutions or metal coordination compared to alkyl or aryl groups .
- Isopropyl Group : May reduce metabolic degradation in medicinal applications due to steric protection.
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